

Application Note: Analytical Characterization of 1-Amino-2-methylcyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	1-Amino-2-methylcyclohexanecarboxylic acid
CAS No.:	13725-01-4
Cat. No.:	B1267574

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Introduction & Scientific Context

1-Amino-2-methylcyclohexanecarboxylic acid (Amc) is a non-proteinogenic,

-disubstituted amino acid. Structurally, it features a cyclohexane ring constrained by a quaternary

-carbon (C1) bearing both an amino and a carboxyl group, alongside a methyl substituent at the adjacent C2 position.

Significance:

- **Conformational Constraint:** When incorporated into peptides, the rigid cyclohexane ring and the gem-disubstituted -carbon severely restrict the backbone dihedral angles (), stabilizing specific secondary structures like helices or turns.
- **Transport Inhibition:** Analogs of this class often act as competitive inhibitors for L-type amino acid transporters (LAT1/LAT2), making them relevant in oncology and blood-brain barrier transport studies.

Analytical Challenges:

- **Stereochemical Complexity:** The molecule possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers: two enantiomeric pairs of diastereomers (often referred to as cis and trans based on the relative orientation of the Methyl and Carboxyl groups).
- **Lack of Chromophore:** Like most aliphatic amino acids, Amc lacks a conjugated system, rendering standard UV detection (254 nm) ineffective.
- **Quaternary Center:** The absence of a proton at C1 complicates standard NMR assignment (-proton splitting is absent).

Physicochemical Profiling

Understanding the fundamental properties is a prerequisite for method selection.

Property	Value / Characteristic	Implication for Analysis
Molecular Formula		MW = 157.21 g/mol .[1][2][3] Monoisotopic Mass = 157.11
LogP	~ -1.5 to -1.8 (Estimated)	Highly hydrophilic; poor retention on standard C18 without ion-pairing or derivatization.
pKa (COOH)	~ 2.3	Fully ionized (COO-) at neutral pH.
pKa ()	~ 9.7	Protonated () at neutral pH.
Solubility	High in , MeOH; Low in ACN, Hexane	Samples must be dissolved in aqueous buffers or dilute alcohols.

Stereochemical Characterization Strategy

The separation of all four isomers requires a high-resolution chiral method. We present two validated pathways: Indirect (Derivatization) and Direct (Chiral LC).

Method A: Marfey's Method (Recommended for Purity & Absolute Config)

This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent) to convert enantiomers into diastereomers, which are separable on standard achiral C18 columns.

Mechanism: The L-FDAA reacts with the primary amine of Amc. The resulting diastereomers differ in hydrophobicity due to the interaction between the dinitrophenyl ring and the cyclohexane scaffold.

Protocol 1: Marfey's Derivatization & LC-MS Analysis

Reagents:

- Solution A: 10 mM L-FDAA in Acetone.
- Solution B: 1 M
(aqueous).
- Solution C: 1 M HCl.
- Quench: 50% Acetonitrile/Water.

Step-by-Step Workflow:

- Preparation: Dissolve 50 µg of the sample (Amc) in 100 µL of water.
- Reaction: Add 20 µL of Solution B () followed by 40 µL of Solution A (L-FDAA).
- Incubation: Heat at 40°C for 60 minutes. Note: The steric hindrance at C1 requires slightly longer heating than standard amino acids.

- Termination: Cool to room temperature. Add 20 μ L of Solution C (HCl) to neutralize (pH \sim 2).
- Dilution: Dilute to 1 mL with 50% ACN/Water. Filter (0.2 μ m).
- Analysis: Inject 5-10 μ L onto the LC-MS system.

LC-MS Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 60% B over 20 mins.
- Detection: UV at 340 nm (DNP absorption) and MS (ESI+, m/z 410.15 [M+H]⁺ for the derivative).

Data Interpretation:

- The elution order is typically dictated by the hydrophobicity of the side chain relative to the FDAA moiety.
- Self-Validation: Run the reaction with D-FDAA in parallel. The elution time of the L-Amc-D-FDAA derivative will match the D-Amc-L-FDAA derivative (enantiomeric pairs behave identically in achiral environments, but their diastereomeric partners do not). This cross-referencing confirms the absolute configuration.

Method B: Direct Chiral HPLC (For Preparative Isolation)

For isolating underivatized isomers, zwitterionic chiral stationary phases are required.

Protocol:

- Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
- Mobile Phase (ZWIX): MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

- Mobile Phase (Crownpak):

(pH 1.5) in Water/MeOH (85:15). Note: Crown ethers complex the ammonium ion; acidic pH is mandatory.

- Detection: CAD (Charged Aerosol Detector) or ELSD is preferred due to weak UV absorbance.

Structural Elucidation via NMR

Distinguishing the cis and trans diastereomers (relative stereochemistry of Me vs. COOH) is critical. Since C1 has no proton, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy).

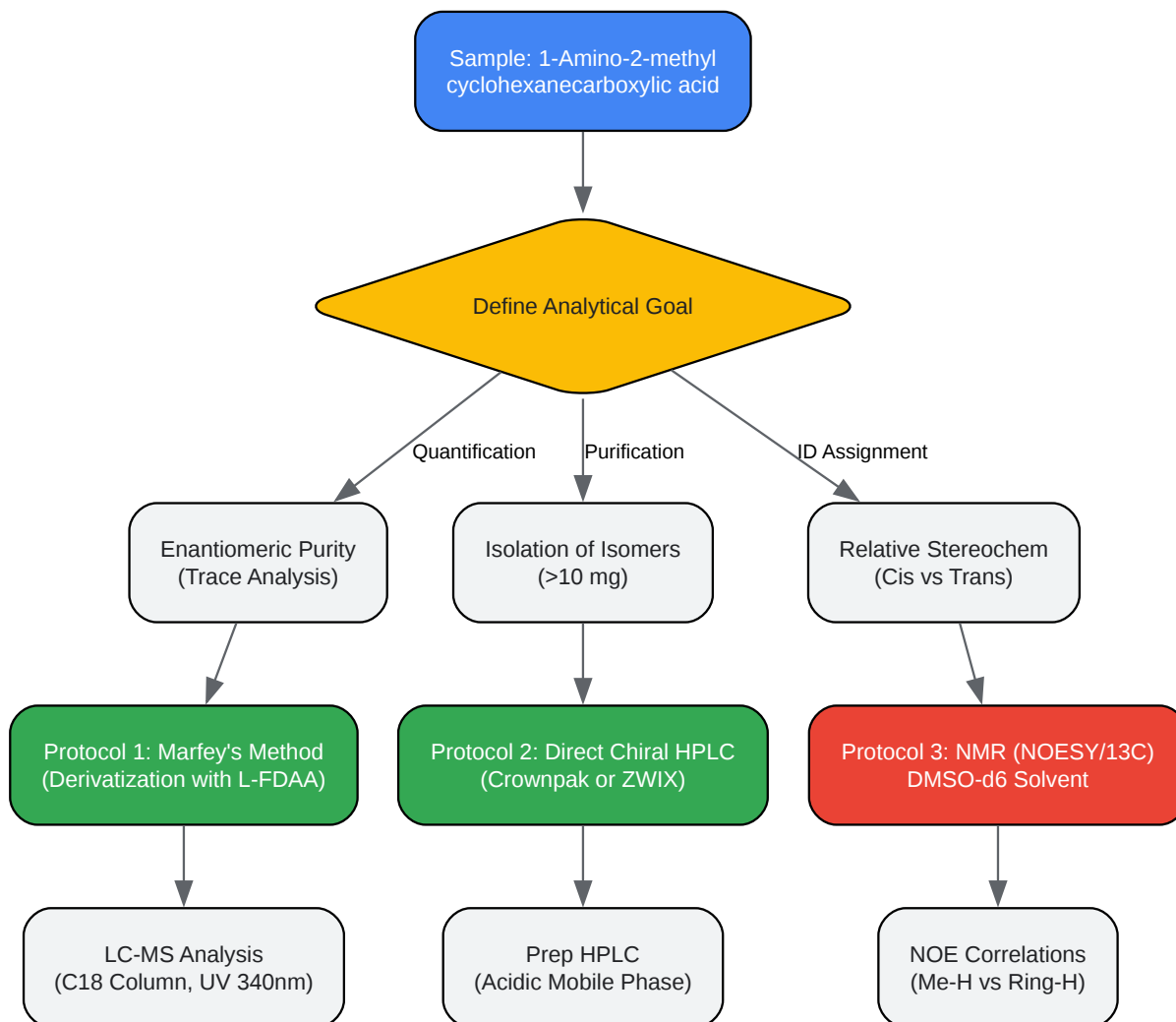
Diagnostic Signals:

- Methyl Group (at C2): Doublet at ~0.9 - 1.1 ppm.
- Ring Protons: Complex multiplets.
- Strategy: Determine if the Methyl group is Axial or Equatorial.
 - In the chair conformation, the bulky Carboxyl and Amino groups at C1 will drive the conformational equilibrium. The Methyl group at C2 will adopt a specific orientation (axial or equatorial) to minimize 1,3-diaxial interactions.

NOE Correlations:

- Trans-isomer (Me and COOH anti): If the Methyl is equatorial, it will show NOE correlations to the axial protons at C4 and C6 (1,3-relationship).
- Cis-isomer (Me and COOH syn): Strong NOE between the Methyl protons and the Amino protons (if exchange is suppressed in DMSO-d6) or specific ring protons that indicate an axial methyl conformation.

DOT Diagram: Analytical Decision Tree



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Caption: Decision tree for selecting the appropriate analytical workflow based on research goals (Purity, Isolation, or Structural ID).

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